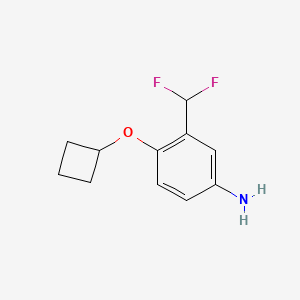

4-Cyclobutoxy-3-(difluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 4-Cyclobutoxy-3-(difluorométhyl)aniline est un composé organique de formule moléculaire C11H13F2NO. Elle se caractérise par la présence d'un groupe cyclobutoxy lié au cycle aniline, ainsi que d'un groupe difluorométhyl.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-Cyclobutoxy-3-(difluorométhyl)aniline peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de couplage de Suzuki–Miyaura, qui est une réaction de formation de liaison carbone-carbone largement appliquée catalysée par des métaux de transition . Cette réaction utilise généralement des réactifs à base de bore et des catalyseurs au palladium dans des conditions douces et tolérantes aux groupes fonctionnels.

Méthodes de production industrielle

La production industrielle de la 4-Cyclobutoxy-3-(difluorométhyl)aniline peut impliquer des processus de synthèse et d'approvisionnement en vrac. Des sociétés comme ChemScene proposent des services de fabrication et d'approvisionnement en vrac pour ce composé .

Analyse Des Réactions Chimiques

Types de réactions

La 4-Cyclobutoxy-3-(difluorométhyl)aniline subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles et électrophiles. Les conditions de réaction peuvent varier en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et l'utilisation de solvants appropriés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de dérivés d'aniline substitués.

4. Applications de la recherche scientifique

La 4-Cyclobutoxy-3-(difluorométhyl)aniline a plusieurs applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé dans la synthèse de molécules organiques complexes et comme élément de base dans diverses réactions chimiques.

Biologie : Elle peut être utilisée dans l'étude des voies et des mécanismes biologiques en raison de ses caractéristiques structurales uniques.

Industrie : Elle est utilisée dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de la 4-Cyclobutoxy-3-(difluorométhyl)aniline implique son interaction avec les cibles moléculaires et les voies. Le groupe difluorométhyl du composé joue un rôle crucial dans sa réactivité et sa sélectivité.

Applications De Recherche Scientifique

4-Cyclobutoxy-3-(difluoromethyl)aniline has several scientific research applications, including:

Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block in various chemical reactions.

Biology: It may be utilized in the study of biological pathways and mechanisms due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Cyclobutoxy-3-(difluoromethyl)aniline involves its interaction with molecular targets and pathways. The compound’s difluoromethyl group plays a crucial role in its reactivity and selectivity.

Comparaison Avec Des Composés Similaires

Composés similaires

4-(Cyclobutylméthoxy)-3-(difluorométhyl)aniline : Ce composé présente des similitudes structurales avec la 4-Cyclobutoxy-3-(difluorométhyl)aniline, mais diffère par la présence d'un groupe cyclobutylméthoxy au lieu d'un groupe cyclobutoxy.

3-(Difluorométhyl)aniline : Un autre composé apparenté, qui ne possède pas le groupe cyclobutoxy mais contient le groupe difluorométhyl lié au cycle aniline.

Unicité

La 4-Cyclobutoxy-3-(difluorométhyl)aniline est unique en raison de la combinaison de ses groupes cyclobutoxy et difluorométhyl, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

Formule moléculaire |

C11H13F2NO |

|---|---|

Poids moléculaire |

213.22 g/mol |

Nom IUPAC |

4-cyclobutyloxy-3-(difluoromethyl)aniline |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)9-6-7(14)4-5-10(9)15-8-2-1-3-8/h4-6,8,11H,1-3,14H2 |

Clé InChI |

LHPJYSFUQHPGBR-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)OC2=C(C=C(C=C2)N)C(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)

![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)